4'-Cyano-2-phenylacetophenone
Overview
Description
4-Cyano-2-phenylacetophenone, also known as 4-CNPA or 4-CNPAF, is an aromatic compound with a unique combination of properties that make it a valuable reagent for a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 198-200 °C that is soluble in many organic solvents. 4-CNPA has a variety of uses in organic synthesis and is a versatile reagent for a number of reactions. It is also used in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Application 1: Multifunctional Sensors Based on Liquid Crystals Scaffolded in Nematic Polymer Networks
- Summary of the Application : This research focuses on the development of multifunctional sensors based on liquid crystals scaffolded in nematic polymer networks. These sensors are stimuli-responsive and can reflect environmental conditions, including temperature and the presence of volatile organic vapors .
- Methods of Application or Experimental Procedures : The polymerization of liquid crystal (LC) monomers forms a stable network to template the LCs, while still maintaining the dynamic nature and thermal tunability of LCs. By adjusting the concentration of LC monomer, a wide temperature sensing range can be achieved .
- Results or Outcomes : The sensor can detect concentration profiles of toluene vapor in a microchannel with a limit of detection of 2300 ppm. This stimuli-responsive system is expected to be potentially useful for many other naked-eye sensing applications .
Application 2: Effect of the Cyano Group on Colour-tunability of Aryl-substituted Butadiene
- Summary of the Application : This research investigates the effect of cyano groups on the photophysical properties of polymers. The emission colors of these polymers can be tuned with the number of electron-withdrawing cyano group present on the backbone of the copolymer chain .
- Methods of Application or Experimental Procedures : The research involves studying the photophysical properties of three polymers with varying numbers of cyano groups .
- Results or Outcomes : The emission colors have been tuned corresponding to band gaps of 2.50 eV, 2.36 eV, and 2.22 eV for the three polymers respectively .
properties
IUPAC Name |
4-(2-phenylacetyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLJSCAQOSMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444748 | |
Record name | 4'-CYANO-2-PHENYLACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-2-phenylacetophenone | |
CAS RN |
60694-99-7 | |
Record name | 4'-CYANO-2-PHENYLACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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